A Comprehensive Technical Guide to the Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid from Anthranilic Acid
A Comprehensive Technical Guide to the Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide details the synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, a molecule of significant interest in medicinal chemistry, starting from the readily available precursor, anthranilic acid. Quinazolinone scaffolds are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a validated, two-step synthetic pathway, elucidates the underlying reaction mechanisms, and offers detailed experimental protocols. By presenting this information in a comprehensive and accessible format, this document aims to empower researchers in the fields of organic synthesis and drug discovery to confidently replicate and adapt this valuable synthetic route.
Introduction: The Significance of the Quinazolinone Core
The quinazolinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds.[4][5] Its rigid, bicyclic framework, composed of fused benzene and pyrimidine rings, provides a versatile template for the design of molecules with a wide array of therapeutic applications.[6] The biological activity of quinazolinone derivatives is often modulated by the nature and position of substituents on the heterocyclic ring system.[2] The target molecule of this guide, 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, incorporates a carboxylic acid functionalized side chain at the 2-position via a thioether linkage, a modification that can significantly influence its physicochemical properties and biological interactions.
This guide will focus on a reliable and efficient two-step synthesis commencing from anthranilic acid. The synthetic strategy involves the initial formation of a key intermediate, 2-mercapto-3H-quinazolin-4-one, followed by its S-alkylation to yield the final product.
Synthetic Strategy and Mechanistic Insights
The synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid from anthranilic acid is a well-established two-step process. The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic scheme.
Step 1: Synthesis of 2-Mercapto-3H-quinazolin-4-one
The initial step involves the cyclocondensation of anthranilic acid with thiourea to form the crucial intermediate, 2-mercapto-3H-quinazolin-4-one. This reaction is a cornerstone in the synthesis of many 2-substituted quinazolinones.
Mechanism: The reaction proceeds through the nucleophilic attack of the amino group of anthranilic acid on one of the thiocarbonyl carbons of thiourea. This is followed by an intramolecular cyclization with the elimination of ammonia and water to form the stable quinazolinone ring system. The use of a high-boiling solvent, such as N,N-dimethylformamide (DMF) or heating the neat mixture, is typically employed to drive the reaction to completion.
Figure 2: Reaction mechanism for the formation of 2-Mercapto-3H-quinazolin-4-one.
Step 2: Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
The second step is an S-alkylation reaction where the thiol group of 2-mercapto-3H-quinazolin-4-one acts as a nucleophile, attacking the electrophilic carbon of 3-chloropropionic acid.
Mechanism: The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This thiolate then undergoes a nucleophilic substitution reaction with 3-chloropropionic acid, displacing the chloride ion and forming the desired thioether linkage. The choice of a polar aprotic solvent like ethanol or DMF facilitates this SN2 reaction.
Figure 3: Reaction mechanism for the S-alkylation step.
Experimental Protocols
Materials and Methods
| Reagent/Solvent | Grade | Supplier |
| Anthranilic acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Thiourea | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| 3-Chloropropionic acid | 98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | J.T. Baker |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Mercapto-3H-quinazolin-4-one
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In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (13.7 g, 0.1 mol) and thiourea (9.14 g, 0.12 mol).
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Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
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Heat the reaction mixture to reflux (approximately 153 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
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After completion of the reaction, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.
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A pale yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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Recrystallize the crude product from ethanol to obtain pure 2-mercapto-3H-quinazolin-4-one as a crystalline solid.
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Dry the product in a vacuum oven at 60 °C.
Expected Yield: 75-85% Melting Point: 300-302 °C
Step 2: Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
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In a 250 mL round-bottom flask, dissolve 2-mercapto-3H-quinazolin-4-one (8.9 g, 0.05 mol) in 100 mL of ethanol.
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Add potassium carbonate (10.35 g, 0.075 mol) to the solution and stir the mixture at room temperature for 30 minutes.
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In a separate beaker, dissolve 3-chloropropionic acid (6.51 g, 0.06 mol) in 20 mL of ethanol.
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Add the solution of 3-chloropropionic acid dropwise to the reaction mixture over a period of 15 minutes.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol (9:1).
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.
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Dissolve the residue in a minimum amount of 1M sodium hydroxide solution and filter to remove any insoluble impurities.
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Acidify the filtrate with 1M hydrochloric acid until the pH is approximately 3-4.
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A white precipitate of the final product will form. Collect the solid by vacuum filtration and wash it with cold water.
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Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid.
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Dry the final product in a vacuum oven at 70 °C.
Expected Yield: 70-80% Melting Point: 218-220 °C
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 2-Mercapto-3H-quinazolin-4-one | C₈H₆N₂OS | 178.21 | Pale yellow crystalline solid | 12.5 (s, 1H, SH), 8.0 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.2 (t, 1H, Ar-H) | 176.5 (C=S), 162.1 (C=O), 148.9, 134.8, 126.5, 125.9, 121.3, 115.8 |
| 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | C₁₁H₁₀N₂O₃S | 266.28 | White crystalline solid | 12.1 (s, 1H, COOH), 8.1 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 3.4 (t, 2H, -S-CH₂-), 2.8 (t, 2H, -CH₂-COOH) | 172.8 (COOH), 161.5 (C=O), 154.2, 149.1, 135.2, 126.8, 126.1, 121.0, 115.5, 33.7, 30.1 |
Conclusion
This technical guide provides a detailed and reliable protocol for the synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid from anthranilic acid. The two-step procedure is efficient, scalable, and utilizes readily available starting materials. The mechanistic insights and comprehensive experimental details provided herein are intended to facilitate the successful implementation of this synthesis by researchers in both academic and industrial settings. The versatility of the quinazolinone scaffold suggests that the described methodology can be adapted for the synthesis of a diverse library of related compounds for further investigation in drug discovery programs.
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